molecular formula C₁₂H₁₆N₂O B015794 N-Methylcytisine CAS No. 486-86-2

N-Methylcytisine

Cat. No. B015794
CAS RN: 486-86-2
M. Wt: 204.27 g/mol
InChI Key: CULUKMPMGVXCEI-ZJUUUORDSA-N
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Description

Synthesis Analysis

N-Methylcytisine synthesis involves several chemical pathways, including the direct formylation of the 2-pyridone core of 3-N-methylcytisine through electrophylic formylation, leading to the production of 3-N-methyl-9-formylcytisine. This process establishes convenient precursors for cycloaddition reactions, further facilitating the synthesis of various N-Methylcytisine derivatives (Petrova, Koval'skaya, Lobov, & Tsypysheva, 2019).

Molecular Structure Analysis

The molecular structure of N-Methylcytisine and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. Studies such as the one on N,N′-methylenebis-cytisine highlight the intricate molecular arrangements and the impact of solvate differences or polymorphism on the physical properties like melting points (Turgunov, Tashkhodzhaev, Ibragimov, & Rakhimov, 2006).

Chemical Reactions and Properties

N-Methylcytisine undergoes various chemical reactions, forming derivatives with different functional groups. The synthesis of methylcytisine 9-thiocarboxamides involves nitration-reduction and subsequent conversion to isothiocyanate, leading to the formation of thiocarboxamide derivatives with high yields (Petrova, Koval'skaya, Lobov, & Tsypysheva, 2019).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of N-Methylcytisine in various environments. The study on N,N′-methylenebis-cytisine, for instance, reveals insights into the physical characteristics and the factors influencing them (Turgunov, Tashkhodzhaev, Ibragimov, & Rakhimov, 2006).

Chemical Properties Analysis

The chemical properties of N-Methylcytisine, including reactivity, stability, and interaction with other compounds, are vital for its application in chemical syntheses and potential pharmacological uses. The formation of guanidine derivatives from its 9-amino-derivative illustrates the compound's versatility in chemical modifications (Petrova, Koval'skaya, Lobov, & Tsypysheva, 2019).

Scientific research applications

  • Colitis Treatment: NMC has been found to attenuate colitis in mice by suppressing NF-κB activation, suggesting potential therapeutic value in treating colitis (Yan Jiao et al., 2018).

  • Synthesis of Amino Derivatives: It is used in the synthesis of 3- and 5-amino derivatives of methylcytisine, indicating its utility in chemical synthesis (I. Tsypysheva et al., 2013).

  • Central Nervous System Disorders: NMC and its derivatives are considered promising for the development of new drugs for disorders of the central nervous system (A. Przybył et al., 2007).

  • Affinity for Nicotinic Acetylcholine Receptors: It has high affinity for nicotinic acetylcholine receptors (nAChR) and is an effective inhibitor of specific binding in certain species (Pliashkevich IuG et al., 1987).

  • Agonist of Nicotinic Acetylcholine Receptors: NMC acts as a partial agonist of nicotinic acetylcholine receptors (Fanny C. Alvarez Escalada et al., 2022).

  • Synthesis into Diels-Alder Adducts: It can be synthesized into Diels-Alder adducts with N-phenylmaleimide, a process important in organic chemistry (I. Tsypysheva et al., 2013).

  • Parasitic Helminths Treatment: NMC from Sophora flavescens affects the motility of parasitic helminths and host tissues through a neuropharmacological mechanism (M. Terada et al., 1982).

  • Cytotoxic Properties: It exhibits cytotoxic properties against various cancer cell lines (A. Petruczynik et al., 2020).

  • Potential Nootropic Activity: NMC derivatives, including carbamide and thiocarbamide moieties, show potential for further pharmacological testing (I. Tsypysheva et al., 2012).

  • Brain Receptor Mapping: It has been studied as a potential ligand for mapping brain nAChR, though not found to be suitable (F. Dollé et al., 1996).

  • Teratogenic Activity: NMC exhibited teratogenic activity in rat embryo culture, indicating its potential as a teratogen (E. Kennelly et al., 1999).

properties

IUPAC Name

(1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULUKMPMGVXCEI-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caulophylline

CAS RN

486-86-2, 63699-79-6
Record name (-)-N-Methylcytisine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caulophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcytisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063699796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.949
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Record name METHYLCYTISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT0MW69NCI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
CC Scott, KK Chen - Journal of Pharmacology and Experimental …, 1943 - Citeseer
N-Methylcytisine has been known for years to occur in a number of plants. The chemical properties of the compound have been repeatedly studied. It was first prepared chemically by …
Number of citations: 26 citeseerx.ist.psu.edu
S Wang, H Wu, X Huang, P Geng, C Wen, J Ma… - … of Chromatography B, 2015 - Elsevier
… N-methylcytisine in rats was characterized for the first time in this study, and the absolute bioavailability of N-methylcytisine … the pharmacological features of N-methylcytisine. No current …
FC Alvarez Escalada, E Romano, SA Brandán… - Molecular …, 2022 - Taylor & Francis
… N-methylcytisine alkaloid was fully characterised by FTIR … The structural properties of N-methylcytisine were analysed to … bands and force constants of N-methylcytisine in both media are …
IP Tsypysheva, AV Koval'skaya, AN Lobov… - Chemistry of Natural …, 2015 - Springer
Reductive alkylation of 3-amino-12-N-methylcytisine by aromatic aldehydes synthesized a series of secondary amines. The nootropic activity of the synthesized compounds was studied …
AAA O'Gli, R Jumadilla, TF Muratovna… - European science …, 2018 - cyberleninka.ru
… The aim of this work is to study the antihypoxant, anti-narcotic activity and toxicity of N-methylcytisine. N-methylcytisin has a stimulating effect on the central nervous system, increases …
Number of citations: 2 cyberleninka.ru
AA Freer, DJ Robins, GN Sheldrake - Acta Crystallographica Section …, 1987 - scripts.iucr.org
… The structures of each of the two molecules in the asymmetric unit of cytisine and that of N-methylcytisine are almost identical. Both (-)-cytisine (1) and (-)-N-methyl- cytisine (2) adopt the …
Number of citations: 72 scripts.iucr.org
R Jumadilla, TF Muratovna… - European Science …, 2018 - search.ebscohost.com
… The aim of this work is to study the antihypoxant, antinarcotic activity and toxicity of N-methylcytisine. Antihypoxant activity of N-methylcytisine was compared with Piracetam, the drug …
IP Tsypysheva, SS Borisevich… - Anti-Inflammatory & …, 2017 - ingentaconnect.com
Background and Objectives: Neurodegenerative diseases and inflammation are always linked to each other; therefore the elaboration of new chemical compounds, which interact with …
NJM Al-Mousawi, IJ Al-Assadi… - … and Chemical Sciences, 2023 - journals.irapa.org
… In our literature survey, the alkaloid compound analog N- methylcytisine was isolated for the first time from the H.aureus. This compound was characterized using Thin Layer …
Number of citations: 2 www.journals.irapa.org
YF Jiao, M Lu, YP Zhao, N Liu, YT Niu, Y Niu, R Zhou… - Molecules, 2018 - mdpi.com
… This study aimed to investigate the anti-inflammatory effects of N-methylcytisine (NMC) in a dextran sulfate sodium (DSS)-induced colitis model and explore its possible mechanisms. …
Number of citations: 25 0-www-mdpi-com.brum.beds.ac.uk

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